

The Structural Elucidation of Erythristemine: A Spectroscopic and Crystallographic Guide

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Compound of Interest

Compound Name: *Erythristemine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and crystallographic data used in the structural elucidation of **Erythristemine**, a significant alkaloid. The following sections detail the experimental methodologies, present key quantitative data in a structured format, and visualize the analytical workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Analysis

The structural framework and stereochemistry of **Erythristemine** were determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry established the molecular formula of **Erythristemine** as $C_{19}H_{21}NO_4$.^[1] The fragmentation pattern observed in the mass spectrum is consistent with an aromatic Erythrina alkaloid containing a 1,6-diene system.^[1]

Table 1: Mass Spectrometry Data for **Erythristemine**

Ion	m/e	Relative Intensity
[M] ⁺	343.1789	-
[M-CH ₃] ⁺	328	-
[M-OCH ₃] ⁺	312	-
[M-CH ₃ -H] ⁺	311	100%
[M-CH ₃ -H ₂] ⁺	310	-
[M-CH ₃ -CO] ⁺	296	-
[M-CH ₃ -CO-H ₂] ⁺	280	-

Data sourced from Barton et al., 1970.[1]

UV-Vis and IR Spectroscopy

The UV-Vis and IR spectra provided initial evidence for the functional groups present in **Erythristemine**. The UV spectrum is nearly identical to that of erythraline, suggesting a similar chromophore.[1] The IR spectrum indicated the absence of hydroxyl or carbonyl functional groups.[1]

Table 2: UV-Vis and IR Spectroscopic Data for **Erythristemine**

Spectroscopy	Wavelength/Wavenumber	Molar Absorptivity (ε) / Description
UV-Vis (in EtOH)	λ _{max} 235 nm	20,000
	λ _{max} 283 nm	3,100
IR	ν _{max} 1610 cm ⁻¹	No evidence of hydroxyl or carbonyl functions

Data sourced from Barton et al., 1970.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) spectroscopy, including decoupling and INDOR (Internuclear Double Resonance) experiments, was instrumental in elucidating the detailed structure and stereochemistry of **Erythristemine**.^[1] The analysis of the NMR spectrum in hexadeuteriobenzene solution allowed for the complete assignment of the proton signals.^[1]

Table 3: ^1H NMR Spectroscopic Data for **Erythristemine** (in C_6D_6)

Proton	Chemical Shift (τ)	Multiplicity	Coupling Constant (J) in Hz
14-H	2.91	s	-
1-H	4.12	d	J = 1.5
2-H	3.52	d	J = 10
4-H	4.28	dd	J = 10, 4
6-H	4.62	d	J = 4
7-H	4.62	near s	-
8-H	6.26, 6.4	ABq	J = 15
10-H	-	-	-
11-H	-	-	-
17-H	-	-	-
OCH_3	6.64	s	-
OCH_3	6.84	s	-

Data sourced from Barton et al., 1970.^[1]

Crystallographic Analysis

To confirm the constitution and determine the absolute configuration of **Erythristemine**, its 2-bromo-4,6-dinitrophenolate salt was prepared and subjected to X-ray crystallographic analysis.^[1]

Crystal Data

The crystals were grown from ethanol as thin hexagonal plates.[\[1\]](#)

Table 4: Crystallographic Data for **Erythristemine** 2-bromo-4,6-dinitrophenolate

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
a	7.99 Å
b	16.15 Å
c	10.54 Å
β	97.48°
Measured Density (D _m)	1.49 g/cm ³
Calculated Density (D _c)	1.49 g/cm ³

Data sourced from Barton et al., 1970.[\[1\]](#)

Experimental Protocols

Isolation of Erythristemine

Erythristemine was extracted from the dried leaves of *Erythrina lysistemon*. The alkaloidal extract was subjected to chromatography over alumina (Grade III) to yield a non-polar alkaloid fraction. Further purification by column chromatography afforded crystalline **erythristemine**.[\[1\]](#)

Spectroscopic Methods

- Mass Spectrometry: High-resolution mass spectra were obtained to determine the exact mass and molecular formula.[\[1\]](#)
- UV-Vis Spectroscopy: The UV spectrum was recorded in ethanol.[\[1\]](#)
- IR Spectroscopy: The IR spectrum was recorded to identify the main functional groups.[\[1\]](#)

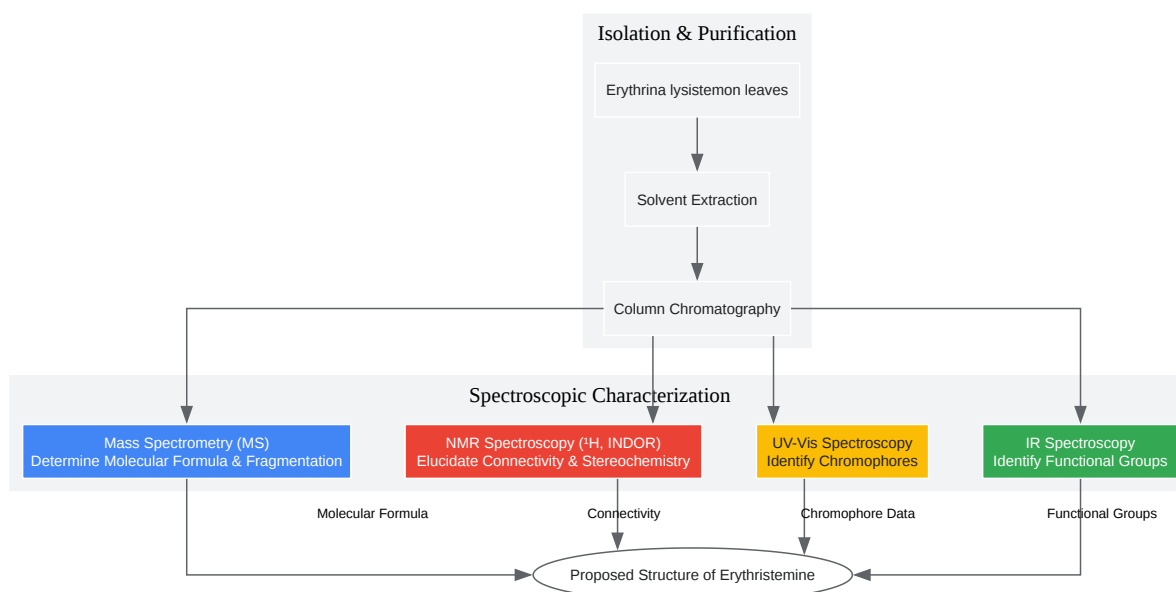
- NMR Spectroscopy: ^1H NMR spectra were recorded in hexadeuteriobenzene. Decoupling and INDOR experiments were performed to establish the connectivity of the protons.[1]

X-ray Crystallography

Crystals of **Erythristemine** 2-bromo-4,6-dinitrophenolate were grown from an ethanol solution. A single crystal was mounted for X-ray diffraction analysis. The structure was solved using crystallographic methods to determine the constitution and absolute configuration.[1]

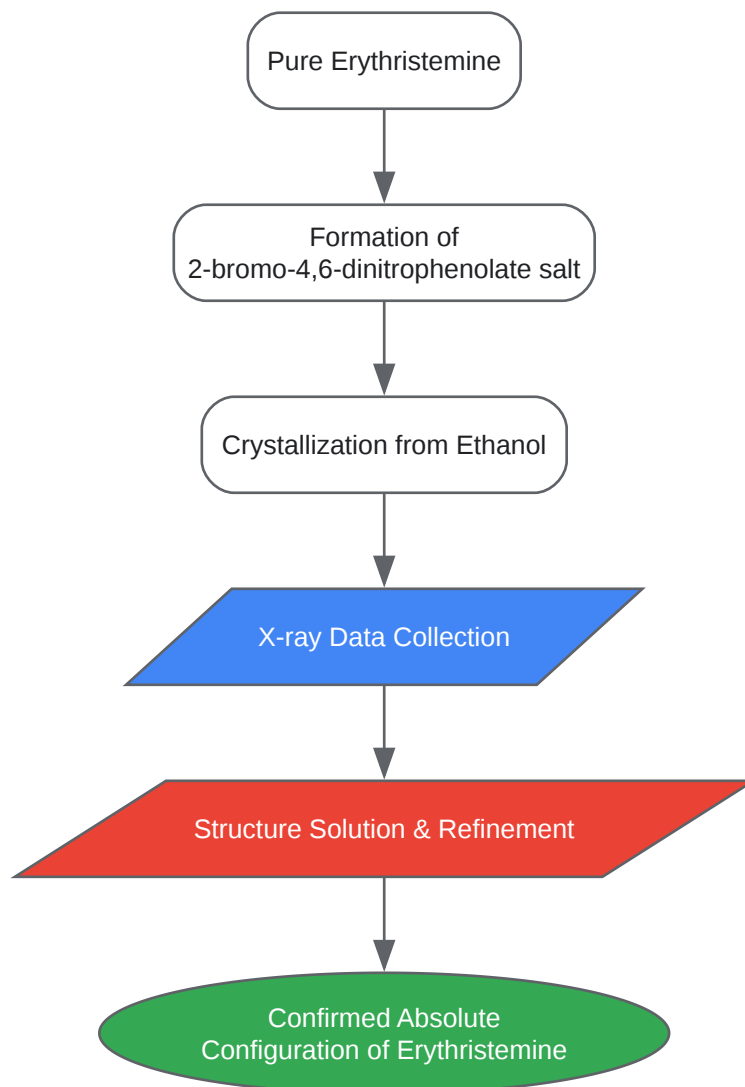
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and crystallographic analysis of a natural product like **Erythristemine**.



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Spectroscopic analysis workflow for **Erythristemine**.



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Crystallographic analysis workflow for **Erythristemine**.

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References

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